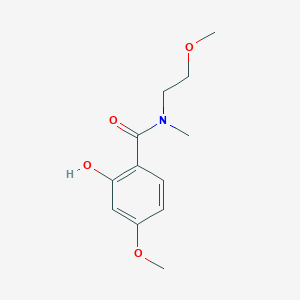
2-hydroxy-4-methoxy-N-(2-methoxyethyl)-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-4-methoxy-N-(2-methoxyethyl)-N-methylbenzamide is an organic compound with the molecular formula C11H15NO4 It is known for its unique chemical structure, which includes a benzamide core substituted with hydroxy, methoxy, and methoxyethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-4-methoxy-N-(2-methoxyethyl)-N-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-4-methoxybenzoic acid and 2-methoxyethylamine.
Amidation Reaction: The carboxylic acid group of 2-hydroxy-4-methoxybenzoic acid is converted to an amide by reacting it with 2-methoxyethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Methylation: The resulting amide is then methylated using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3) to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.
Analyse Des Réactions Chimiques
Types of Reactions
2-hydroxy-4-methoxy-N-(2-methoxyethyl)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 2-hydroxy-4-methoxy-N-(2-methoxyethyl)-N-methylbenzaldehyde.
Reduction: Formation of 2-hydroxy-4-methoxy-N-(2-methoxyethyl)-N-methylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
2-hydroxy-4-methoxy-N-(2-methoxyethyl)-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-hydroxy-4-methoxy-N-(2-methoxyethyl)-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-hydroxy-4-methoxybenzamide: Lacks the methoxyethyl and methyl groups, resulting in different chemical properties and reactivity.
2-hydroxy-4-methoxy-N-methylbenzamide: Similar structure but without the methoxyethyl group, leading to variations in its biological activity and applications.
4-methoxy-N-(2-methoxyethyl)-N-methylbenzamide:
Uniqueness
2-hydroxy-4-methoxy-N-(2-methoxyethyl)-N-methylbenzamide is unique due to the presence of both hydroxy and methoxyethyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H17NO4 |
|---|---|
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
2-hydroxy-4-methoxy-N-(2-methoxyethyl)-N-methylbenzamide |
InChI |
InChI=1S/C12H17NO4/c1-13(6-7-16-2)12(15)10-5-4-9(17-3)8-11(10)14/h4-5,8,14H,6-7H2,1-3H3 |
Clé InChI |
SSKUFRDPGBCNPU-UHFFFAOYSA-N |
SMILES canonique |
CN(CCOC)C(=O)C1=C(C=C(C=C1)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,9-Dichloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one](/img/structure/B14905194.png)
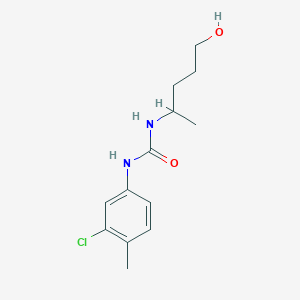
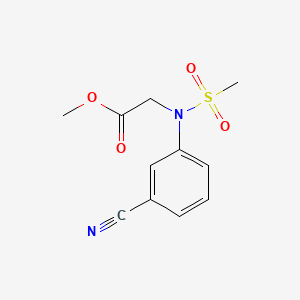
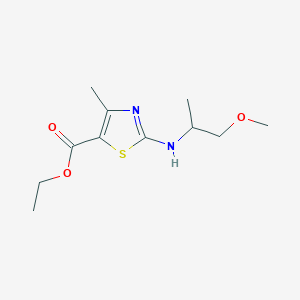
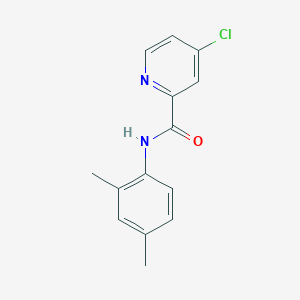
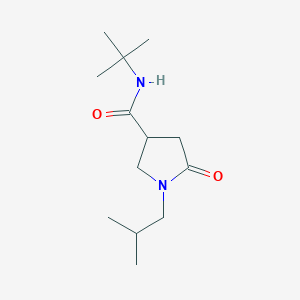
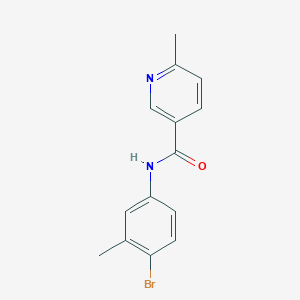

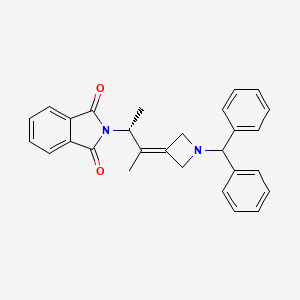
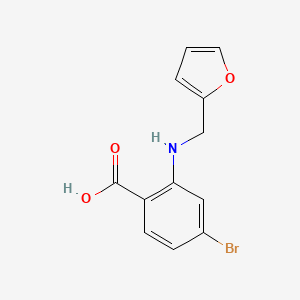
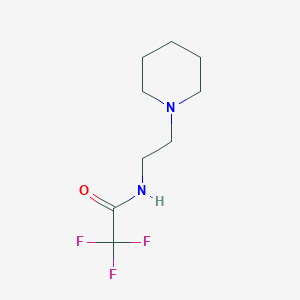
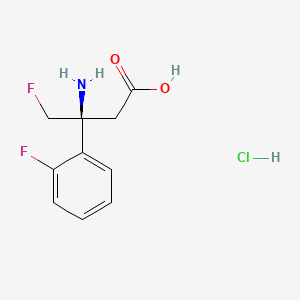
![3-(2-Chlorophenyl)imidazo[1,5-a]pyridine](/img/structure/B14905244.png)
![2-[({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]acetic acid](/img/structure/B14905246.png)
